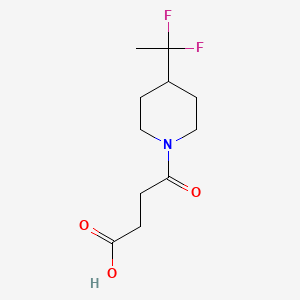

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide

説明

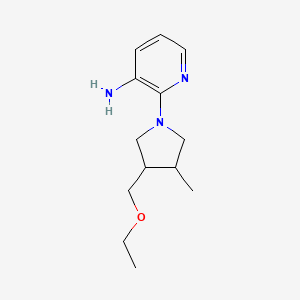

2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide, also known as 2-CNEB, is a synthetic chemical compound with a wide range of applications in scientific research. It is a chiral compound, meaning it can exist in two mirror-image forms, and is used as a reagent in organic synthesis. 2-CNEB has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and natural products. It is also used to study the mechanism of action of various biochemical and physiological processes.

科学的研究の応用

Synthesis and Structure of Two Isomeric Enaminones

The paper by Brbot-Šaranović et al. (2001) discusses the synthesis of two isomeric enaminones from ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate and 1-naphthylamine in ethanol. The study delves into the tautomeric forms these compounds can take, notably focusing on the endo-enol enamine and exo-enol enamine equilibrium. The confirmation of the existence of these compounds in the endo-enol enamine form in both solution and crystalline states is established through NMR spectroscopy and X-ray structural analysis. The research highlights the presence of strong, intramolecular hydrogen bonds and the non-planar nature of the molecules, with planarity confined to the central heteroconjugated part while the naphthyl rings are nearly perpendicular to the central part Brbot-Šaranović et al., 2001.

Synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide

Zhou Yawen (2004) outlines the synthesis process of (S)-2-Amino-4-(methylthio)butyramide, followed by subsequent reactions to produce (S)-2-amino-4-(methylthio)butanamide hydrochloride and eventually (S)-4-(methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide. The paper provides detailed information about the yields and structural identification of the products, utilizing techniques such as TLC, IR, and ~1HNMR Zhou Yawen, 2004.

Effectiveness of N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1h-Indol-3-Yl) Butanamide Derivatives as A-Amylase Inhibitors

Mathew et al. (2015) present a study on the synthesis of various N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives and their evaluation as a-amylase inhibitors. The research confirms the significant inhibitory activity of these compounds, comparable to standard inhibitors, establishing their potential in therapeutic applications Mathew et al., 2015.

Synthesis of Some 2H-Pyrone and Ferrocene Containing Heterocyclic Systems

The work by Malzogu et al. (2000) details the reactions of ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate with various compounds, leading to the formation of a diverse range of heterocyclic systems. The study elaborates on the reaction mechanisms and the resulting structural diversity, offering insights into the versatility of these compounds in synthesizing complex molecular structures Malzogu et al., 2000.

Biochemical Applications

Antimitotic Agents. Chiral Isomers of Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate

The study by Temple and Rener (1992) explores the metabolism of specific compounds in mice, leading to the formation of hydroxylated metabolites and their methoxy derivatives. The research indicates the activity of the S- and R-isomers of the compounds in various biological systems, with the S-isomer showing greater potency. This study highlights the biological significance and potential therapeutic applications of these compounds Temple & Rener, 1992.

特性

IUPAC Name |

2-chloro-N-ethyl-N-(oxan-4-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13(4-2)9-5-7-15-8-6-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHORHVABSQJXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC)C1CCOCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491013.png)

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)

![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-ol](/img/structure/B1491017.png)

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)

![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1491019.png)

![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491028.png)

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1491029.png)

![(E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid](/img/structure/B1491030.png)